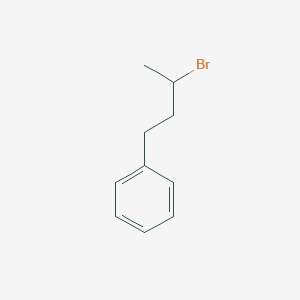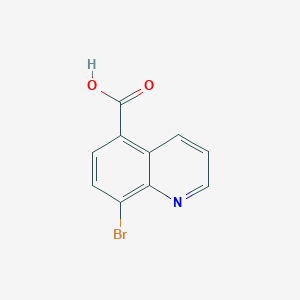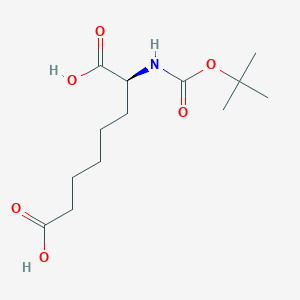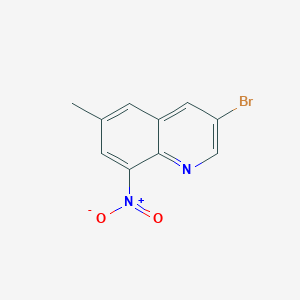
1-(2-氨基-5-溴苯基)乙酮
概述
描述
1-(2-Amino-5-bromophenyl)ethanone is a chemical compound that serves as a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds. It is closely related to compounds such as 2-amino-5-bromo-3-iodoacetophenone, which has been used to create a range of heterocyclic structures including indoles and their annulated derivatives . The presence of both amino and bromo substituents on the phenyl ring makes it a versatile synthon for further chemical transformations.
Synthesis Analysis
The synthesis of related compounds like 2-amino-5-bromo-3-iodoacetophenone involves palladium-catalyzed Sonogashira cross-coupling with terminal acetylenes to yield alkynylated aniline derivatives . These intermediates can then undergo palladium chloride-mediated heteroannulation to form various heterocyclic compounds. A similar approach could be applied to 1-(2-Amino-5-bromophenyl)ethanone, suggesting its potential utility in synthesizing polycarbo-substituted indoles and their annulated derivatives.
Molecular Structure Analysis
The molecular structure of 1-(2-Amino-5-bromophenyl)ethanone would include an acetophenone backbone with an amino group at the 2-position and a bromine atom at the 5-position on the aromatic ring. This structure is conducive to nucleophilic substitution reactions due to the presence of the electron-withdrawing carbonyl group, which activates the halogen for further chemical reactions.
Chemical Reactions Analysis
Compounds similar to 1-(2-Amino-5-bromophenyl)ethanone can participate in various chemical reactions. For instance, the halogenated aniline derivatives can be used in Claisen-Schmidt aldol condensation reactions, followed by Sonogashira cross-coupling and heteroannulation to append different moieties to the core structure . The bromine atom in the compound is also reactive towards nucleophilic substitution, which can be exploited in further synthetic applications.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 1-(2-Amino-5-bromophenyl)ethanone are not detailed in the provided papers, related compounds exhibit properties that can be inferred for this compound. For example, halogenated acetophenones like 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone have been shown to undergo halogen-exchange reactions and serve as effective chemical protective groups . The bromine atom in such compounds is a key functional group that influences their reactivity and physical properties, such as solubility and melting point. The amino group would also affect the compound's acidity and ability to form hydrogen bonds.
科学研究应用
热解产物分析
研究已经确定了与1-(2-氨基-5-溴苯基)乙酮相关物质的热解产物,例如2-氨基-1-(4-溴-2,5-二甲氧基苯基)乙酮盐酸盐。这些研究为了解这些化合物在热力条件下的稳定性以及它们可能降解为未知物质提供了见解,这对于了解它们在各种条件下的行为至关重要(Texter et al., 2018)。
氢键模式
对类似于1-(2-氨基-5-溴苯基)乙酮的化合物的研究,例如1-(4-溴苯基)-2-(吡咯啉-2-基亚乙酮),揭示了氢键模式的重要见解。这些模式对于了解这些化合物的分子相互作用和稳定性至关重要,这可能对各种科学应用有影响(Balderson et al., 2007)。
合成与鉴定
关于类似化合物的合成和鉴定的研究,例如2-氨基-1-(4-溴-2,5-二甲氧基苯基)乙酮-1-酮,突出了用于化学分析这些物质的方法和分析技术。这些研究对于开发高效的合成方法、确保这些化合物的纯度和鉴定至关重要(Power et al., 2015)。
潜在细胞毒性
对类似于1-(2-氨基-5-溴苯基)乙酮的化合物衍生物的研究已经导致合成具有潜在细胞毒性的新分子,表明在癌症研究和治疗中可能有应用。这些研究有助于了解这些化合物的药用潜力(Hessien et al., 2009)。
分子结构分析
对相关化合物的分子结构和振动赋值的研究,例如1-[5-(4-溴苯基)-3-(4-氟苯基)-4,5-二氢-1H-吡唑-1-基]乙酮,有助于了解这些物质的化学和物理性质。这些知识对于设计具有特定性质的化合物以用于各种科学应用至关重要(Mary et al., 2015)。
安全和危害
属性
IUPAC Name |
1-(2-amino-5-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGVHKOIDFMQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454291 | |
| Record name | 1-(2-AMINO-5-BROMOPHENYL)ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5-bromophenyl)ethanone | |
CAS RN |
29124-56-9 | |
| Record name | 1-(2-AMINO-5-BROMOPHENYL)ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1278829.png)




dimethyl-](/img/structure/B1278846.png)